molecular formula C3H5ClO B1595544 2-Chloropropanal CAS No. 683-50-1

2-Chloropropanal

Cat. No.: B1595544
CAS No.: 683-50-1
M. Wt: 92.52 g/mol
InChI Key: UAARVZGODBESIF-UHFFFAOYSA-N
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Description

2-Chloropropanal is an organic compound with the molecular formula C3H5ClO. It is a chlorinated aldehyde, specifically a derivative of propanal where one hydrogen atom on the second carbon is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropropanal can be synthesized through several methods. One common method involves the chlorination of propanal. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the second carbon atom.

Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic chlorination of propanal. This process involves passing propanal and chlorine gas over a catalyst at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloropropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chloropropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-chloropropanol. This reaction typically uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxypropanal.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aqueous sodium hydroxide solution.

Major Products Formed:

    Oxidation: 2-Chloropropanoic acid.

    Reduction: 2-Chloropropanol.

    Substitution: 2-Hydroxypropanal.

Scientific Research Applications

Organic Synthesis

2-Chloropropanal is primarily valued for its role as an intermediate in the synthesis of various organic compounds. This includes:

  • Pharmaceuticals : It is used to synthesize active pharmaceutical ingredients (APIs) due to its reactivity and ability to form various derivatives.
  • Agrochemicals : The compound is also involved in producing pesticides and herbicides, leveraging its chemical properties to create effective agricultural products.

Biological Studies

Research involving this compound extends into biological systems where its interactions with biomolecules are studied. Notable applications include:

  • Toxicology : The compound has been investigated for its potential toxic effects and carcinogenic properties. Studies have shown that it can induce tumors in animal models, highlighting its relevance in safety assessments for chemical exposure .
  • Mechanistic Studies : Researchers utilize this compound to understand mechanisms of action within biological systems, particularly how it interacts with nucleophiles and other biological molecules.

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor for synthesizing various medicinal compounds. Its chlorinated structure enhances the pharmacological properties of the resulting drugs, making it a valuable building block in drug development .

Industrial Applications

Industrially, this compound is employed in producing specialty chemicals and as a reagent in organic synthesis processes. Its applications span from creating solvents to developing materials used in various manufacturing processes.

Reactivity

The unique structure of this compound allows it to undergo several key reactions:

  • Oxidation : Can be oxidized to form 2-chloropropanoic acid using agents like potassium permanganate.
  • Reduction : Reduction yields 2-chloropropanol, typically using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The chlorine atom can be substituted with nucleophiles such as hydroxide ions to form 2-hydroxypropanal .

Toxicological Assessments

In toxicological studies, this compound has been linked to significant health risks. For instance, research indicated that chronic exposure could lead to stomach tumors in mice when administered via intragastric intubation . Such findings underscore the importance of understanding the compound's biological impact as part of safety evaluations for chemicals used in industry.

Pharmaceutical Development

A study highlighted the synthesis of chlorinated compounds utilizing this compound as a key intermediate. The resulting compounds demonstrated enhanced antibacterial activity due to the presence of chlorine, showcasing how modifications to molecular structures can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-Chloropropanal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or being oxidized to carboxylic acids.

Comparison with Similar Compounds

    Propanal: The non-chlorinated analog of 2-Chloropropanal.

    2-Bromopropanal: A brominated analog with similar reactivity.

    2-Chlorobutanal: A longer-chain analog with similar functional groups.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a chlorine atom on the same molecule. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo both nucleophilic addition and substitution reactions distinguishes it from other similar compounds.

Biological Activity

2-Chloropropanal, also known as 2-chloroacrolein, is a halogenated aldehyde that has garnered attention due to its biological activities, particularly in toxicology and potential carcinogenic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for human health.

  • Molecular Formula : C₃H₅ClO
  • CAS Number : 683-50-1
  • Structure : The compound features a chlorinated propanal structure, which contributes to its reactivity and biological interactions.

General Toxicity

This compound has been implicated in various toxicological studies. Notably, it has been associated with:

  • Anaesthetic Effects : Historical studies indicated that this compound was used as an anesthetic, leading to significant circulatory and cardiac irregularities in patients. High concentrations resulted in rapid anesthesia and fatalities in animal models .
  • Central Nervous System (CNS) Depression : Animal studies revealed CNS depression at high exposure levels (8000 ppm), indicating potential neurotoxic effects .

Carcinogenicity

Research has indicated that this compound exhibits carcinogenic properties. In a study involving chronic administration in mice, it demonstrated sarcomagenic activity and induced significant stomach tumors via intragastric intubation . The data suggest that the compound could act as a tumor initiator under certain conditions.

Interaction with Biological Systems

This compound is known to react with nucleophiles, which may lead to the formation of adducts that can interfere with cellular functions. For instance:

  • Reactivity with Nucleophiles : The compound's electrophilic nature allows it to form covalent bonds with nucleophiles such as proteins and DNA, potentially leading to mutagenic effects .

Case Studies

  • Human Studies : A historical case study reported severe circulatory failure in patients administered this compound during anesthesia, highlighting its acute toxicity profile .
  • Animal Studies : In laboratory settings, rats exposed to this compound showed liver necrosis and other histopathological changes after prolonged exposure .

Biological Activity Summary Table

Activity TypeObservationsReference
Anaesthetic EffectsCardiac irregularities in humans; CNS depression
CarcinogenicityInduced stomach tumors in mice
Nucleophilic ReactivityForms adducts with proteins/DNA
Histopathological ChangesLiver necrosis observed in rats

Research Findings

Recent studies have focused on the synthesis and biological applications of compounds related to this compound. For example:

  • Antimicrobial Properties : Some derivatives of halogenated aldehydes have shown antibacterial activity against various pathogens, although specific data on this compound's antimicrobial efficacy remain limited .
  • Computational Studies : Advances in computational chemistry have provided insights into the molecular interactions of this compound, aiding in understanding its reactivity under different conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloropropanal, and how can experimental reproducibility be ensured?

this compound is typically synthesized via chlorination of propanal using agents like SOCl₂ or PCl₃ under controlled conditions. To ensure reproducibility:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress .
  • Purification : Distillation under reduced pressure (20–30°C) to isolate the volatile product, followed by characterization via 1^1H NMR (δ ~9.5 ppm for aldehyde proton) and IR (strong C=O stretch ~1720 cm⁻¹) .
  • Documentation : Report solvent, temperature, catalyst, and yield variations to align with protocols in peer-reviewed journals .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Spectroscopy :
    • 1^1H NMR for aldehyde proton and CH₂Cl group (δ 4.2–4.5 ppm).
    • IR for aldehyde (1720 cm⁻¹) and C-Cl (600–800 cm⁻¹) functional groups.
  • Chromatography : GC-MS to confirm molecular ion peak (m/z 92.5) and rule out byproducts .
  • Elemental Analysis : Validate C, H, and Cl composition (theoretical: C 38.7%, H 4.3%, Cl 38.1%) .

Q. How should researchers handle this compound’s volatility and reactivity in laboratory settings?

  • Storage : Keep in amber vials at 4°C under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and spill trays. Avoid contact with strong bases or oxidizers due to risk of exothermic decomposition .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

  • Experimental Design :
    • Conduct kinetic studies at pH 2–12, monitoring degradation via UV-Vis (λmax ~280 nm for aldehyde) or HPLC.
    • Use Arrhenius plots to determine activation energy and identify degradation pathways (e.g., hydrolysis to propanal) .
  • Statistical Analysis : Apply multivariate regression to isolate pH-dependent vs. temperature-dependent effects .

Q. What computational methods are suitable for predicting this compound’s reactivity in nucleophilic addition reactions?

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces and identify electrophilic sites (e.g., aldehyde carbon) .
  • MD Simulations : Model solvent effects (e.g., water vs. DMSO) on reaction barriers for nucleophilic attack .
  • Validation : Compare computed transition states with experimental kinetic isotope effects (KIEs) .

Q. How can researchers design studies to explore this compound’s role as a precursor in heterocyclic compound synthesis?

  • Mechanistic Probes :
    • Use 13^{13}C-labeled this compound to track carbon incorporation into products (e.g., pyrazoles or imidazoles).
    • Conduct in situ FTIR to detect intermediates like enolates or Schiff bases .
  • Comparative Analysis : Screen catalysts (e.g., Lewis acids) for yield optimization and enantioselectivity in cyclization reactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Process Optimization :
    • Implement flow chemistry for precise control of residence time and temperature.
    • Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
  • Quality Control : Establish acceptance criteria for impurities (e.g., ≤0.5% propanal via GC) and enforce SOPs across batches .

Q. Methodological Considerations

Q. How should conflicting spectral data (e.g., NMR shifts) between studies be addressed?

  • Standardization : Calibrate instruments using certified reference materials (e.g., TMS for NMR).
  • Solvent Reporting : Note solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .
  • Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Q. What ethical and safety frameworks apply to this compound research involving biological assays?

  • Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies.
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived samples .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., environmental chemistry)?

  • Environmental Fate Studies :
    • Use LC-MS/MS to quantify this compound degradation products in soil/water matrices.
    • Model bioaccumulation potential via logP calculations (experimental logP ~1.2) .
  • Collaborative Workflows : Partner with ecotoxicologists to assess LC50 values in aquatic organisms .

Properties

IUPAC Name

2-chloropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c1-3(4)2-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAARVZGODBESIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020317
Record name 2-Chloropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-50-1
Record name Propanal, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropropanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROPROPANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO79UV785
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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